molecular formula C5H6BrNOS B8669237 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol CAS No. 201470-18-0

2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol

Cat. No.: B8669237
CAS No.: 201470-18-0
M. Wt: 208.08 g/mol
InChI Key: AWQIMFGXKJACBQ-UHFFFAOYSA-N
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Description

Alpha-Bromomethyl-5-thiazolemethanol is a chemical compound with the molecular formula C5H6BrNOS. It consists of 15 atoms: 6 hydrogen atoms, 5 carbon atoms, 1 nitrogen atom, 1 oxygen atom, 1 sulfur atom, and 1 bromine atom . This compound is known for its unique structure, which includes a thiazole ring, a bromomethyl group, and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol typically involves the bromination of 5-thiazolemethanol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Alpha-Bromomethyl-5-thiazolemethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form thiazole derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Thiazole derivatives with various functional groups.

    Oxidation Reactions: Thiazole aldehydes or carboxylic acids.

    Reduction Reactions: Reduced thiazole derivatives.

Scientific Research Applications

Alpha-Bromomethyl-5-thiazolemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.

    Medicine: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Alpha-Bromomethyl-5-thiazolemethanol can be compared with other thiazole derivatives such as:

    5-Methylthiazole: Lacks the bromomethyl and hydroxymethyl groups, making it less reactive.

    5-Bromomethylthiazole: Similar structure but lacks the hydroxymethyl group, reducing its versatility in chemical reactions.

    5-Hydroxymethylthiazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.

The uniqueness of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol lies in its combination of bromomethyl and hydroxymethyl groups, which provide a balance of reactivity and versatility in chemical reactions.

Properties

CAS No.

201470-18-0

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

2-bromo-1-(1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C5H6BrNOS/c6-1-4(8)5-2-7-3-9-5/h2-4,8H,1H2

InChI Key

AWQIMFGXKJACBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(CBr)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (38 mg, 1.0 mmol) was added in one portion to a solution of 207 mg (1.0 mmol) of the product from Example 3 in 2 mL of methanol at 0° C. After stirring for 0.75 h, water was added and the mixture extracted three times with diethyl ether. The combined organic phase was washed with brine, dried(MgSO4) and the solvent removed in vacuo. Flash chromatography (silica gel, 30-40% ethyl acetate-hexanes) afforded 130 mg (62%) of the title compound as a colorless oil: 1H NMR (400 MHz, CDCl3) δ8.78 (s, 1H), 7.83 (s, 1H), 5.28-5.24 (m, 1H), 3.70 (dd, 1H, J=10.6, 3.9 Hz), 3.61 (dd, 1H, J=10.6, 7.9 Hz), 2.95 (d, 1H, J=4.3 Hz).
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

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